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molecular formula C13H9BrClF B8760544 4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene

4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene

Cat. No. B8760544
M. Wt: 299.56 g/mol
InChI Key: XPDXCAVBWPPLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08080580B2

Procedure details

To a solution of the above (5-bromo-2-fluorophenyl)-(4-chlorophenyl)-methanol (15.0 g, 48 mmol) and triethylsilane (18.5 mL, 116 mmol) in dichloromethane (40 mL) and acetonitrile (20 mL) at 0° C. under nitrogen, was slowly added boron trifluoride diethyl etherate (22.7 mL, 181 mmol). The resulting solution was stirred for 18 hours, while slowly warming to room temperature. The reaction was cooled in an ice-water bath, quenched by slow addition of 7 M aqueous potassium hydroxide solution (30 mL) and extracted with methyl tert-butyl ether (200 mL×2). The combined organic solution was washed with water (25 mL×2), brine (25 mL×2), dried (sodium sulfate), filtered and concentrated under reduced pressure. Purification by flash column chromatography over silica gel eluting with a gradient of ethyl acetate in heptane gave 2-(4-chlorobenzyl)-4-bromo-1-fluorobenzene (5.0 g, 35% yield) as a colorless oil. 1H NMR (400 MHz, chloroform-d) delta ppm 7.33-7.22 (m, 4H), 7.13 (d, J=8.4 Hz, 2H), 6.93 (dd, J=9.2, 9.2 Hz, 1H), 3.92 (s, 2H).
Name
(5-bromo-2-fluorophenyl)-(4-chlorophenyl)-methanol
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Quantity
22.7 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:17])=[C:6]([CH:8]([C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)O)[CH:7]=1.C([SiH](CC)CC)C.B(F)(F)F.CCOCC>ClCCl.C(#N)C>[Cl:16][C:13]1[CH:12]=[CH:11][C:10]([CH2:8][C:6]2[CH:7]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]=2[F:17])=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
(5-bromo-2-fluorophenyl)-(4-chlorophenyl)-methanol
Quantity
15 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(O)C1=CC=C(C=C1)Cl)F
Step Two
Name
Quantity
18.5 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
Quantity
22.7 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in an ice-water bath
CUSTOM
Type
CUSTOM
Details
quenched by slow addition of 7 M aqueous potassium hydroxide solution (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl tert-butyl ether (200 mL×2)
WASH
Type
WASH
Details
The combined organic solution was washed with water (25 mL×2), brine (25 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography over silica gel eluting with a gradient of ethyl acetate in heptane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC=C(CC2=C(C=CC(=C2)Br)F)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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